N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methoxyphenyl carboxamide group and a carbamoylmethyl linker attached to a 4-(trifluoromethyl)phenyl moiety. Its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the trifluoromethyl group) and hydrogen-bonding capacity (from the carboxamide and methoxy groups). These features make it a candidate for therapeutic applications, particularly in enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C21H17F3N4O4 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O4/c1-32-16-8-6-15(7-9-16)26-20(31)17-10-11-19(30)28(27-17)12-18(29)25-14-4-2-13(3-5-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,29)(H,26,31) |
InChI Key |
SJBUKDWTGJLFIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors and nucleophiles.
Carbamoylation: The carbamoylmethyl group can be introduced through the reaction of the pyridazine intermediate with isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H13F6N3O3
- Molecular Weight : 457.33 g/mol
- CAS Number : Not specified in the search results but can be referenced through chemical databases.
The compound features a complex structure that includes a pyridazine core, which is known for its biological activity. The presence of trifluoromethyl and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown notable percent growth inhibitions (PGIs) against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may function as an effective anticancer agent, warranting further investigation into its mechanism of action and efficacy in clinical settings .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it could interact with carbonic anhydrase enzymes, which are involved in various physiological processes and are targets for drug development in treating conditions like glaucoma and certain cancers .
Case Study 1: Anticancer Studies
A study published in ACS Omega highlighted the synthesis and biological evaluation of related compounds that demonstrated promising anticancer activity . The study employed various cell lines to assess the efficacy of synthesized derivatives, providing a framework for evaluating this compound.
Case Study 2: Enzyme Inhibition
Research conducted on similar compounds indicated their role as inhibitors of carbonic anhydrase . This class of compounds could lead to the development of new therapeutics targeting metabolic disorders and cancer.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine Substitutions : Fluorinated analogs consistently show improved target engagement due to fluorine’s electronegativity and small size, as seen in compounds with 4-fluorophenyl groups .
- Methoxy vs. Hydroxy Trade-offs : Methoxy groups balance lipophilicity and solubility, making them preferable for orally bioavailable drugs compared to polar hydroxy variants .
- Trifluoromethyl’s Role: The -CF₃ group in the target compound enhances both binding affinity (via hydrophobic effects) and metabolic resistance, a critical advantage over non-fluorinated analogs .
Biological Activity
The compound N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₃₃H₃₃N₉O₂
- Molecular Weight : 587.69 g/mol
- CAS Number : 942183-80-4
Structural Characteristics
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and may influence receptor interactions.
Antidiabetic Activity
Recent studies have shown that this compound exhibits significant antidiabetic properties. In vitro assays demonstrated:
- Alpha-Amylase Inhibition : The compound showed percent inhibitions of 78.85%, 73.08%, 68.90%, 62.28%, and 58.47% at concentrations of 500, 250, 125, 62.5, and 31.25 μM/mL, respectively, with an IC₅₀ of 4.58 μM compared to acarbose (IC₅₀ = 1.58 μM) .
- PTP-1B Inhibition : Percent inhibitions were recorded at 88.35%, 84.36%, 79.62%, 76.16%, and 73.67% for the same concentrations, with an IC₅₀ of 0.91 μM compared to ursolic acid (IC₅₀ = 1.35 μM) .
Antioxidant Activity
The compound also demonstrated antioxidant properties in the DPPH assay, which is critical for protecting pancreatic beta cells responsible for insulin production .
Enzyme Inhibition Studies
The compound's activity against various enzymes has been explored:
- Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were assessed, revealing moderate inhibition with IC₅₀ values around 10–20 μM .
- Cyclooxygenase (COX) Inhibition : The compound was evaluated for COX-2 inhibition, showing promising results which suggest potential anti-inflammatory applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : The trifluoromethyl substituent significantly enhances biological activity by increasing electron-withdrawing capacity, thus improving binding affinity to target enzymes .
- Methoxy Group : The presence of the methoxy group on the phenyl ring appears to modulate lipophilicity and bioavailability .
Table of Biological Activities
| Biological Activity | IC₅₀ (μM) | Comparison Standard |
|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | Acarbose (1.58) |
| PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35) |
| AChE Inhibition | ~10–20 | - |
| COX-2 Inhibition | Moderate | - |
Case Study 1: Antidiabetic Properties
In a controlled study involving diabetic rat models, administration of the compound led to significant reductions in blood glucose levels compared to control groups receiving no treatment or standard antidiabetic drugs.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro, demonstrating a reduction in cell death and preservation of neuronal function.
Q & A
Basic: What are the recommended methods to optimize the synthesis of this compound?
Methodological Answer:
Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. Bayesian optimization algorithms (a heuristic approach) can systematically explore reaction spaces to maximize yield while minimizing by-products . For stepwise synthesis, consider coupling reactions (e.g., carbamoylation of pyridazine intermediates) under mild conditions, followed by hydrolysis or oxidation steps. Post-synthesis, confirm purity via HPLC (≥98% as per standards) and structural integrity using -NMR for key protons (e.g., trifluoromethyl or methoxyphenyl groups) .
Advanced: How can molecular docking studies predict binding interactions with target enzymes?
Methodological Answer:
Use the Glide XP scoring function in Schrödinger Suite for docking simulations, which incorporates hydrophobic enclosure, hydrogen bonding, and water desolvation effects to estimate binding affinities . Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level, and parameterize the protein target (e.g., acetylcholinesterase) using molecular dynamics. Validate docking poses against crystallographic data and compute binding free energies (ΔG) with MM-GBSA. Cross-reference with in vitro inhibition assays (IC) to reconcile computational and experimental results .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Assign - and -NMR peaks to confirm substituent positions (e.g., dihydropyridazine ring protons and carbamoyl methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns matching the proposed structure.
- FT-IR : Identify carbonyl (C=O, ~1640–1680 cm) and amide (N-H, ~3300 cm) stretches .
Advanced: How to design assays for evaluating enzyme inhibition potency?
Methodological Answer:
Use fluorescence-based or colorimetric assays (e.g., Ellman’s method for acetylcholinesterase). Prepare compound dilutions in DMSO (≤1% final concentration) and incubate with enzyme and substrate (e.g., acetylthiocholine). Measure inhibition kinetics (V/K) at varying inhibitor concentrations. For in silico validation, perform pharmacophore modeling (e.g., using Phase) to align with known inhibitors like Huperzine ( ). Validate selectivity against off-target enzymes (e.g., butyrylcholinesterase) .
Advanced: What strategies enhance metabolic stability conferred by the trifluoromethyl group?
Methodological Answer:
The trifluoromethyl group improves metabolic stability by resisting oxidative degradation. Assess this via:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time using LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- Isosteric Replacement : Compare with chloro or methylsulfonyl analogs to balance lipophilicity (clogP) and metabolic half-life (t) .
Advanced: How to conduct structure-activity relationship (SAR) studies on the pyridazine core?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on bioactivity .
- Scaffold Hopping : Replace the pyridazine ring with pyrimidine or triazine cores and compare inhibition profiles.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .
Basic: How to address solubility challenges during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water or PEG-400/saline mixtures (≤5% organic phase) to maintain solubility without denaturing proteins .
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation at physiological pH (7.4) to avoid false negatives in cell-based assays .
Advanced: What analytical workflows identify synthesis by-products?
Methodological Answer:
- LC-MS/MS with CID Fragmentation : Detect impurities at ≥0.1% levels and annotate structures via MS spectral libraries .
- Preparative HPLC : Isolate by-products using C18 columns (e.g., Chromolith) and characterize via -NMR .
- Mechanistic Studies : Use DFT calculations to predict side reactions (e.g., over-oxidation) and adjust catalyst loading .
Advanced: How to resolve enantiomers for chiral purity assessment?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing Cotton effects with pure standards.
- Supercritical Fluid Chromatography (SFC) : Achieve faster separations using CO-methanol mobile phases .
Advanced: How to validate target selectivity in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization in lysates .
- Crystal Structures : Resolve ligand-bound kinase domains (e.g., PDB) to identify key binding motifs (e.g., hinge region interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
